

# Benzyl-PEG8-THP molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Benzyl-PEG8-THP

Cat. No.: B11827975

Get Quote

# In-Depth Technical Guide: Benzyl-PEG8-THP

For Researchers, Scientists, and Drug Development Professionals

## Core Compound Details: Benzyl-PEG8-THP

This technical guide provides a comprehensive overview of **Benzyl-PEG8-THP**, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest implicated in various diseases.

## **Physicochemical Properties**

The fundamental properties of **Benzyl-PEG8-THP** are summarized in the table below. These characteristics are crucial for its application in the synthesis of PROTACs, influencing factors such as solubility, stability, and the spatial orientation of the final molecule.



Property	Value	Reference
Molecular Formula	C28H48O10	N/A
Molecular Weight	544.67 g/mol	N/A
LogP	2.86	[1]
Purity	>98%	[1]
Hydrogen Bond Acceptors	10	N/A
Fsp3	0.79	N/A

# **Role in Targeted Protein Degradation**

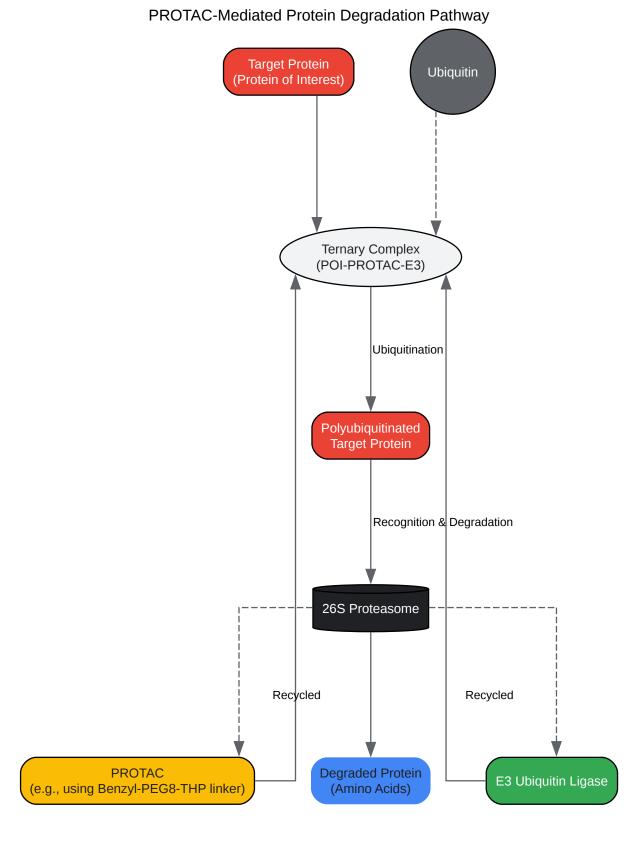
**Benzyl-PEG8-THP** serves as a polyethylene glycol (PEG)-based linker in the synthesis of PROTACs. A PROTAC molecule is a heterobifunctional chimera, consisting of two active domains joined by a linker: one domain binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.

The linker is a critical component that dictates the efficacy of the PROTAC. It influences the formation and stability of the ternary complex, which comprises the PROTAC, the target protein, and the E3 ligase. The length and flexibility of the PEG chain in **Benzyl-PEG8-THP** allow for the necessary spatial arrangement to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome, effectively removing it from the cellular environment. PEG linkers, in particular, are favored for their ability to improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

## **PROTAC-Mediated Protein Degradation Pathway**

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker such as **Benzyl-PEG8-THP**.





Click to download full resolution via product page

Caption: General mechanism of PROTAC-mediated protein degradation.

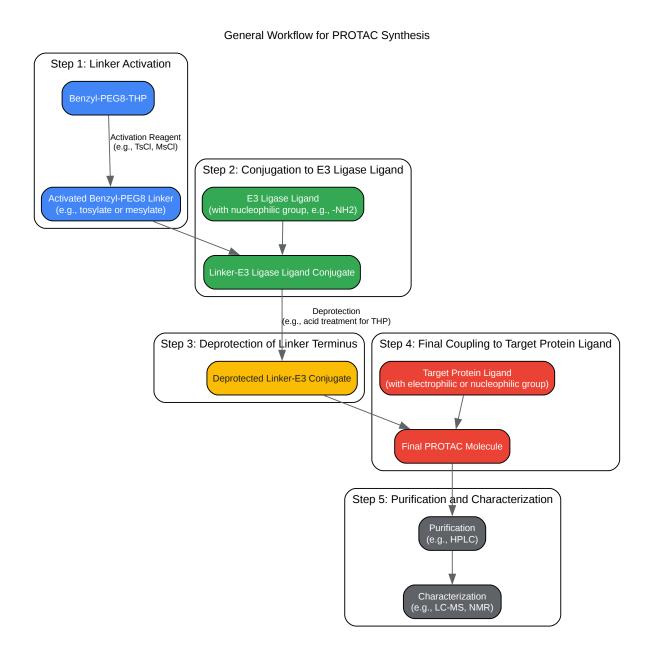


# Representative Experimental Protocol for PROTAC Synthesis

The following is a representative multi-step protocol for the synthesis of a PROTAC utilizing a PEG linker like **Benzyl-PEG8-THP**. This protocol is provided as a general guideline and may require optimization based on the specific properties of the target protein ligand and the E3 ligase ligand.

## **Experimental Workflow for PROTAC Synthesis**





Click to download full resolution via product page

Caption: A generalized experimental workflow for the synthesis of a PROTAC molecule.



## **Detailed Methodologies**

Step 1: Activation of the **Benzyl-PEG8-THP** Linker

This initial step involves the activation of the terminal hydroxyl group on the PEG chain (after removal of the THP protecting group) to facilitate subsequent nucleophilic substitution. A common method is tosylation.

- Deprotection of THP group: Dissolve Benzyl-PEG8-THP in a suitable solvent such as
  methanol. Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate) and stir
  at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid
  Chromatography-Mass Spectrometry (LC-MS). Upon completion, neutralize the acid and
  remove the solvent under reduced pressure.
- Activation (Tosylation): Dissolve the deprotected Benzyl-PEG8-OH in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath. Add a base, such as triethylamine (TEA) or pyridine, followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl). Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

#### Step 2: Conjugation with the E3 Ligase Ligand

This step involves the coupling of the activated linker to the E3 ligase ligand, which typically contains a nucleophilic group such as an amine or a hydroxyl group.

- Dissolve the E3 ligase ligand and the activated Benzyl-PEG8-linker (e.g., Benzyl-PEG8-OTs) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
- Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA), to scavenge the acid generated during the reaction.
- Stir the reaction mixture at an elevated temperature (e.g., 60-80°C) under an inert atmosphere until the reaction is complete as monitored by LC-MS.



 Work-up the reaction by diluting with water and extracting the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

#### Step 3: Final Coupling with the Target Protein Ligand

The final step is the conjugation of the linker-E3 ligase ligand intermediate with the ligand for the target protein of interest. The nature of this reaction will depend on the functional groups present on both molecules. A common approach is amide bond formation.

- If the Benzyl-PEG8 end of the intermediate is still protected, it needs to be deprotected (e.g., hydrogenolysis to remove the benzyl group, revealing a hydroxyl group). This hydroxyl group can then be oxidized to a carboxylic acid.
- Amide Coupling: Dissolve the linker-E3 ligase ligand intermediate (with a terminal carboxylic acid) and the target protein ligand (with a terminal amine) in anhydrous DMF. Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), along with a base like DIPEA.
- Stir the reaction at room temperature under an inert atmosphere overnight.
- Monitor the formation of the final PROTAC molecule by LC-MS.
- Upon completion, purify the final product using preparative High-Performance Liquid Chromatography (HPLC) to obtain the high-purity PROTAC molecule.

#### Step 4: Characterization

The identity and purity of the final PROTAC molecule should be confirmed by analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- To cite this document: BenchChem. [Benzyl-PEG8-THP molecular weight and formula].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11827975#benzyl-peg8-thp-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com